molecular formula C12H15N3OS B393852 5-(4-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 328090-46-6

5-(4-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B393852
CAS No.: 328090-46-6
M. Wt: 249.33g/mol
InChI Key: WEKYVARPSFWPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a key chemical intermediate in medicinal chemistry for the development of novel bioactive molecules. Its core structure incorporates the 1,2,4-triazole ring, a privileged scaffold in drug discovery known for its significant resistance to metabolic degradation and its ability to engage in diverse binding interactions with biological targets . This compound serves as a versatile building block for synthesizing new derivatives with potent enzyme inhibitory activity. Research has specifically utilized this triazole-thiol scaffold in the design of compounds that exhibit excellent inhibitory potential against the 15-lipoxygenase (15-LOX) enzyme . The 15-LOX pathway plays a pivotal role in inflammation and is implicated in disorders such as asthma, arthritis, and certain cancers . Derivatives stemming from this core structure have demonstrated promising anti-LOX activity, with some analogs showing IC50 values in the sub-micromolar range, surpassing the potency of reference compounds like quercetin in experimental settings . Furthermore, the 1,2,4-triazole-3-thiol pharmacophore is actively investigated for its applications beyond anti-inflammatory research, including the development of tyrosinase inhibitors, which have potential in managing hyperpigmentation disorders , and compounds with noted antioxidant properties . This reagent is intended for research purposes only to explore these and other therapeutic avenues.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)9-5-7-10(8-6-9)16-4-2/h5-8H,3-4H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKYVARPSFWPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167624
Record name 5-(4-Ethoxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328090-46-6
Record name 5-(4-Ethoxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328090-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Ethoxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-ethoxybenzaldehyde with ethyl hydrazinecarboxylate to form the corresponding hydrazone. This intermediate is then cyclized using thiourea under acidic conditions to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 5-(4-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Properties
The compound has also been investigated for its anticancer potential. It has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

Case Study: Anticancer Mechanism
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against several cancer cell lines. The results indicated that certain derivatives exhibited enhanced activity compared to existing chemotherapeutics, suggesting a promising avenue for future cancer therapies .

Agricultural Applications

Fungicide Development
Due to its triazole structure, this compound is being explored as a potential fungicide. Triazoles are known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes .

Case Study: Efficacy Against Plant Pathogens
A field study assessed the effectiveness of this compound against common agricultural pathogens such as Fusarium and Botrytis species. The compound demonstrated significant protective effects on crops when applied as a foliar spray, highlighting its potential as an eco-friendly alternative to conventional fungicides .

Materials Science

Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in polymer chemistry. It can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties .

Case Study: Polymer Blends
Research conducted at a materials science institute explored the incorporation of this compound into polyvinyl chloride (PVC) formulations. The resulting polymer blends exhibited improved resistance to thermal degradation and UV light exposure compared to traditional formulations .

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This compound can also interact with DNA, potentially leading to the disruption of cellular processes.

Comparison with Similar Compounds

Key Structural Features :

  • Triazole ring : Imparts stability and hydrogen-bonding capacity.
  • Thiol group : Enhances reactivity in alkylation and metal coordination.
  • 4-Ethyl substituent : Contributes to steric bulk, affecting molecular conformation.
  • 4-Ethoxyphenyl group : Modulates solubility and electronic interactions.

Synthetic routes typically involve cyclization of thiocarbazide precursors or post-functionalization of triazole-thiol intermediates .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Selected 1,2,4-Triazole-3-thiol Derivatives

Compound Name Substituents (Positions 4 & 5) Key Functional Groups Key Properties/Applications References
Target Compound 4-Ethyl, 5-(4-ethoxyphenyl) Thiol (-SH) Potential redox activity, coordination chemistry
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Schiff base, 5-(4-nitrophenyl) Nitro (-NO₂), Schiff base Corrosion inhibition, UV activity
Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) 4-H, 5-(4-chlorophenyl) Chloro (-Cl) Auxin biosynthesis inhibition
5-(4-Tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol 4-Ethyl, 5-(4-tert-butylphenyl) tert-Butyl Enhanced steric hindrance, redox properties
5-(Quinoxalin-3-yl)-4H-1,2,4-triazole-3-thiol 4-H, 5-(quinoxalin-3-yl) Quinoxaline ring Thymidine phosphorylase inhibition

Electronic and Steric Modifications

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 4-ethoxyphenyl group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing nitro group in ’s compound. This difference impacts reactivity in electrophilic substitution and metal coordination .
    • Chlorophenyl substituents (e.g., Yucasin) enhance electrophilicity, making them potent enzyme inhibitors .
  • Steric Effects :

    • The 4-ethyl group in the target compound provides moderate steric hindrance, while the tert-butyl group in ’s analogue significantly restricts molecular rotation, altering binding affinity in catalytic applications .

Physicochemical Properties

  • Solubility: The ethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, ethanol) compared to tert-butyl or nitro-substituted analogues .
  • Thermal Stability : Melting points for triazole-thiols typically range 150–250°C. The target compound’s stability is likely comparable to ’s derivatives, which decompose above 200°C .

Biological Activity

5-(4-Ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure that includes a triazole ring and a thiol group, which are known to enhance its pharmacological properties. The compound's potential applications span various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities.

  • Molecular Formula : C₁₂H₁₅N₃OS
  • Molecular Weight : 249.33 g/mol
  • CAS Number : 328090-46-6

Antimicrobial Activity

Triazole derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. A study evaluating various triazole derivatives indicated that those with thiol groups demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures were effective against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the thiol moiety may play a crucial role in their antimicrobial efficacy .

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies using human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and IGR39 (melanoma) revealed that triazole derivatives could significantly inhibit cell proliferation. The cytotoxic effects were assessed using the MTT assay, demonstrating that compounds similar to this compound exhibited IC₅₀ values below 25 μM against these cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been documented. Compounds with similar structures have shown promising results in reducing inflammation markers in various models. This activity may be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural components. The following table summarizes key structural features and their associated biological activities:

Structural FeatureActivity TypeNotes
Thiol GroupAntimicrobialEnhances interaction with bacterial membranes
Ethoxy Phenyl SubstituentAnticancerImproves selectivity towards cancer cells
Ethyl GroupAnti-inflammatoryModulates inflammatory pathways

Case Studies

  • Anticancer Efficacy : A study conducted on a series of triazole derivatives showed that compounds with ethoxy and thiol groups had enhanced selectivity towards cancer cells compared to normal cells. This selectivity was attributed to the ability of these compounds to induce apoptosis specifically in cancerous cells while sparing healthy tissues .
  • Antimicrobial Testing : In vitro tests against a panel of microbial strains demonstrated that this compound exhibited potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Q. What synthetic methodologies are employed for the preparation of 5-(4-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves cyclization of thiosemicarbazide intermediates under basic conditions. For example, 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol was synthesized by reacting a thiol precursor with cesium carbonate in DMF, forming a thiolate salt intermediate, which is then alkylated or derivatized . Key steps include:

  • Hydrazinecarbothioamide formation : Starting from substituted hydrazines and isonicotinoyl chloride.
  • Cyclization : Using NaOH or KOH to form the triazole core.
  • Alkylation : For introducing ethyl or ethoxy groups via nucleophilic substitution .

Q. How is the structural integrity of this compound confirmed?

Structural validation relies on:

  • ¹H/¹³C-NMR : To confirm substituent positions and aromatic proton environments.
  • LC-MS : For molecular weight verification and purity assessment.
  • Elemental analysis : To validate empirical formulas (e.g., C, H, N, S content) .
  • IR spectroscopy : Identifies functional groups like -SH (2550–2650 cm⁻¹) and triazole ring vibrations .

Advanced Research Questions

Q. What strategies optimize alkylation or Mannich base derivatization of this triazole-thiol scaffold?

Optimization strategies include:

  • Base selection : Cesium carbonate in polar aprotic solvents (e.g., DMF) enhances nucleophilicity of the thiolate ion, improving alkylation efficiency .
  • Temperature control : Reactions at 60–80°C minimize side products like disulfides.
  • Mannich reaction : Use of formaldehyde and secondary amines (e.g., morpholine) under mild acidic conditions to generate stable Mannich bases .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol ensures high-purity derivatives .

Q. How do computational approaches like molecular docking predict the pharmacological potential of this compound?

Computational methods include:

  • Molecular docking : Assesses binding affinity to target proteins (e.g., fungal CYP51 or bacterial DNA gyrase). For example, triazole-thiols show favorable interactions with active sites of antifungal targets .
  • ADME analysis : Predicts pharmacokinetic properties (e.g., bioavailability, BBB permeability) using tools like SwissADME. Lipinski’s Rule of Five compliance is often verified .
  • PASS Online : Predicts biological activities (e.g., antimicrobial, anticancer) based on structural similarity to known drugs .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Contradictions may arise due to:

  • Variability in test models : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) or cell lines.
  • Structural modifications : Minor substituent changes (e.g., ethoxy vs. methoxy groups) significantly alter activity. For instance, 4-(4-chlorophenyl) analogs show enhanced antifungal activity compared to unsubstituted derivatives .
  • Experimental protocols : Standardize MIC assays (CLSI guidelines) and use positive controls (e.g., fluconazole for antifungals) to ensure reproducibility .

Q. What physicochemical properties are critical for drug-likeness assessment of this compound?

Key parameters include:

  • LogP : Measured via HPLC or calculated (e.g., 2.1–3.5 for triazole-thiols), indicating moderate lipophilicity.
  • Solubility : Improved by introducing polar groups (e.g., -OH, -COOH) or forming salts (e.g., sodium thiolates) .
  • Thermal stability : DSC/TGA analysis reveals decomposition temperatures >200°C, suitable for formulation .
  • pKa : The thiol group (pKa ~9–10) influences ionization and bioavailability .

Q. How are metal complexes of this triazole-thiol utilized in medicinal chemistry?

Transition metal complexes (e.g., Cu(II), Zn(II)) enhance bioactivity:

  • Synthesis : React thiolate salts with metal sulfates in ethanol/water.
  • Applications :
    • Antimicrobial : Cu(II) complexes disrupt microbial membranes via redox cycling.
    • Anticancer : Zn(II) complexes induce apoptosis in cancer cells via ROS generation .
  • Characterization : EPR and magnetic susceptibility studies confirm octahedral or square-planar geometries .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Challenges include:

  • Matrix interference : Use SPE or protein precipitation to isolate the compound from plasma/tissue.
  • Detection limits : LC-MS/MS with MRM mode achieves sensitivity down to 1 ng/mL.
  • Stability : Thiol oxidation requires addition of antioxidants (e.g., ascorbic acid) during sample preparation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.